

Physical and chemical properties of Hexamethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Physical and Chemical Properties of **Hexamethylcyclotrisiloxane** (D3)

Introduction

Hexamethylcyclotrisiloxane, commonly known as D3, is an organosilicon compound with the chemical formula [(CH₃)₂SiO]₃.[1] It is the simplest cyclic dimethylsiloxane and serves as a key monomer in the synthesis of silicone polymers.[2][3] D3 is a colorless to white, volatile solid at room temperature, recognized for its strained ring structure, which makes it highly reactive in ring-opening polymerization.[1][4] This property allows for the production of high molecular weight polysiloxanes with controlled polydispersity, making it a valuable precursor in the manufacturing of silicone rubbers, fluids, resins, sealants, and adhesives.[2][4] Its unique characteristics, including low surface tension and good compatibility with organic compounds, also lead to its use in personal care products and as a surface treatment agent.[2][3] This guide provides a detailed overview of the physical and chemical properties of Hexamethylcyclotrisiloxane, intended for researchers, scientists, and professionals in drug development.

Physical Properties of Hexamethylcyclotrisiloxane

The physical characteristics of D3 are well-documented, providing a basis for its application in various industrial and research settings. These properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ O ₃ Si ₃	[5][6]
Molecular Weight	222.46 g/mol	[5][7]
Appearance	Colorless or white volatile solid/crystals	[1][2][5]
Melting Point	64-66 °C	[7][8]
Boiling Point	134-135.1 °C at 1013 hPa	[2][8]
Density	1.02 g/cm ³	[1][7]
Vapor Pressure	11.56 hPa at 25°C (extrapolated)	[8]
6.71 hPa at 25 °C	[9]	
Flash Point	35 °C (closed cup)	[7][9]
Water Solubility	1.6 mg/L at 25°C	[8]
Log Kow (Octanol/Water Partition Coefficient)	3.85 (measured)	[8]
4.47 (modeled)	[8]	
Heat of Vaporization (ΔHvap)	9.5 kcal/mol	[7]
Surface Tension	13.3 mN/m	[7]
Refractive Index	1.417	[10]

Chemical Properties and Reactivity

Hexamethylcyclotrisiloxane is a stable compound under specified storage conditions but exhibits notable reactivity due to its strained ring structure.[2] It is sensitive to moisture and incompatible with strong oxidizing agents.[2][11]

Hydrolysis



D3 is hydrolytically unstable across a range of pH values.[8] The hydrolysis proceeds in two main steps: an initial ring-opening to form the linear siloxanediol, hexamethyltrisiloxanediol, followed by further hydrolysis to the final product, dimethylsilanediol (DMSD).[8] DMSD is itself unstable and tends to condense to form higher molecular weight oligomers.[8] The rate of hydrolysis is pH-dependent, with measured half-lives at 25°C of 2 minutes at pH 4, 23 minutes at pH 7, and 0.4 minutes at pH 9.[8]



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Caption: Hydrolysis pathway of **Hexamethylcyclotrisiloxane** (D3).

Thermal Decomposition

Upon heating, particularly in the presence of oxygen, **Hexamethylcyclotrisiloxane** can decompose. In oxidizing atmospheres at temperatures exceeding 150°C, the generation of formaldehyde has been observed.[12] In case of a fire, hazardous decomposition products can include oxides of carbon, hydrocarbons, silicon oxide, fumes, and smoke.[2] A method for preparing D3 involves heating organopolysiloxanes to at least 350°C in the absence of acidic or basic compounds and distilling off the resulting cyclic siloxanes.[13]

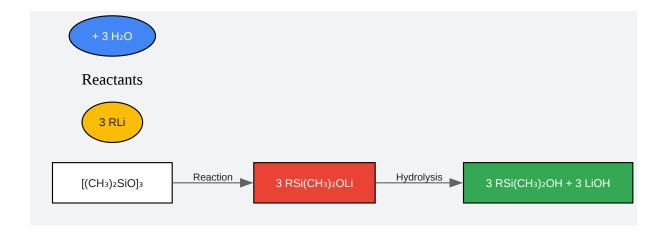
Ring-Opening Polymerization

The significant ring strain in D3 facilitates anionic ring-opening polymerization.[2][4] This reaction is a primary method for synthesizing high molecular weight polysiloxanes with well-defined structures and low polydispersity.[4] The reactivity of D3 allows polymerization to occur at lower temperatures and with simple catalysts compared to less strained cyclic siloxanes like octamethylcyclotetrasiloxane (D4).[2][4]

Reaction with Organolithium Reagents

D3 reacts with organolithium reagents (RLi) to yield, after hydrolysis, dimethylsilanols (RSi(CH₃)₂OH).[1][7] This reaction provides a synthetic route to various derivatized silanols.[7]





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Caption: Reaction of D3 with an organolithium reagent.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of **Hexamethylcyclotrisiloxane**.

Determination of Hydrolytic Stability

The hydrolytic stability of D3 was assessed under varying pH and temperature conditions. As reported in the SIDS Initial Assessment Profile, half-lives were determined at pH 4, 7, and 9 at 25°C.[8] While the specific OECD guideline is not mentioned for this hydrolysis test, such studies typically follow protocols like OECD Guideline 111: Hydrolysis as a Function of pH. This method involves dissolving the test substance in aqueous buffer solutions of known pH, maintaining them at a constant temperature, and analyzing the concentration of the test substance over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biodegradability Assessment

The biodegradability of D3 was evaluated using an OECD TG 310 study (Ready Biodegradability - CO₂ in sealed vessels (Headspace Test)).[8] In this test, a small amount of the test substance is inoculated in a mineral medium with a mixed population of microorganisms. The degradation is followed by measuring the CO₂ produced in the



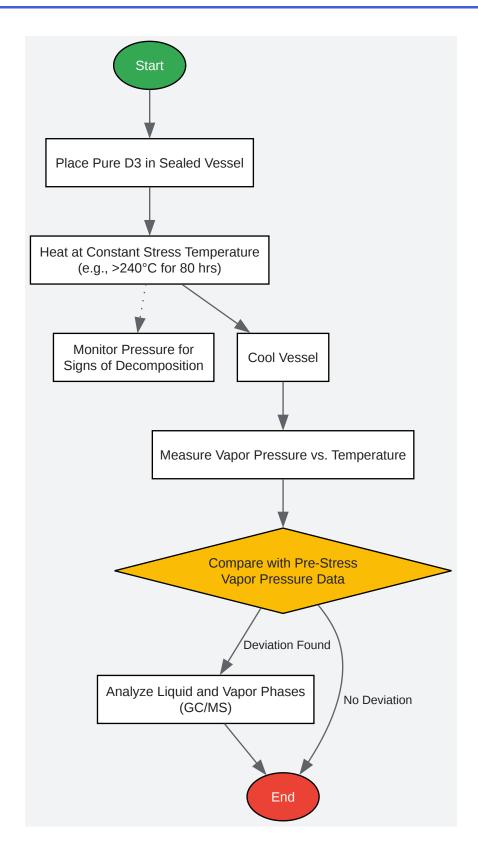
headspace of the sealed test vessels over a 28-day period. The result of 0.06% biodegradation after 28 days indicates that D3 is not readily biodegradable.[8]

Thermal Stability Analysis

A general experimental workflow for assessing the thermal stability of siloxanes, including related compounds, has been described.[14][15] This methodology can be applied to D3.

- Sample Preparation: The pure substance is placed in a sealed vessel.
- Thermal Stress: The vessel is heated to a constant stress temperature for an extended period (e.g., 80 hours).[15] During this phase, the internal pressure is continuously monitored to detect any changes that might indicate decomposition (e.g., formation of non-condensable gases).[15]
- Post-Stress Analysis: After the heating period, the vessel is cooled and placed in a thermal bath. The vapor pressure of the substance is measured at various temperatures below the stress temperature.
- Comparison and Chemical Analysis: The post-stress vapor pressure curve is compared to
 the curve obtained for the substance before thermal stress. Any deviation suggests that
 decomposition has occurred.[15] To identify the decomposition products, samples from both
 the liquid and vapor phases are analyzed using methods such as Gas Chromatography (GC)
 and Mass Spectrometry (MS).[14][15]





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Caption: Experimental workflow for thermal stability testing.



Spectroscopic Analysis

The structure and purity of D3 are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ²⁹Si NMR are used to confirm the molecular structure. The ¹H NMR spectrum of D3 shows a single peak for the methyl protons.[16]
- Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.[5][17]
- Infrared Spectroscopy (IR): IR spectra are used to identify the characteristic Si-O-Si and Si-CH₃ vibrational bands.[5]

These analytical methods are standard in chemical characterization and are performed using commercially available spectrometers following standard operating procedures.

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- To cite this document: BenchChem. [Physical and chemical properties of Hexamethylcyclotrisiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157284#physical-and-chemical-properties-of-hexamethylcyclotrisiloxane]

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